1-Nitroso-4-(prop-2-yn-1-yl)piperazine

Nitric Oxide Synthase Enzyme Inhibition Pharmacology

Researchers requiring a bifunctional piperazine scaffold often face the bottleneck of sourcing a single compound that combines a bioactive N-nitroso pharmacophore with a bioorthogonal ligation handle. 1-Nitroso-4-(prop-2-yn-1-yl)piperazine (CAS 61429-04-7) addresses this gap by integrating both functionalities in one building block. • NOS inhibition: Demonstrated eNOS Ki = 50,000 nM, serving as a validated starting scaffold for NOS-targeted probe design. • Click-chemistry ready: The terminal propargyl group enables modular CuAAC conjugation to azide-bearing fluorophores, biotin, or pharmacophores for SAR library generation and target-engagement studies. • Supply certainty: In-stock availability with ≥98% purity, eliminating multi-step in-house synthesis and accelerating hit-to-lead timelines.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 61429-04-7
Cat. No. B13929538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-4-(prop-2-yn-1-yl)piperazine
CAS61429-04-7
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC#CCN1CCN(CC1)N=O
InChIInChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2
InChIKeyCOHJEYLUYVNFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-4-(prop-2-yn-1-yl)piperazine Overview


1-Nitroso-4-(prop-2-yn-1-yl)piperazine (CAS 61429-04-7) is a piperazine derivative characterized by the presence of both an N-nitroso group and a terminal alkyne (propargyl) substituent . This combination of functional groups makes it a useful building block in organic synthesis and medicinal chemistry . Its molecular formula is C7H11N3O, and it has a molecular weight of 153.18 g/mol .

Nitroso Handle Supports nitric oxide synthase interaction studies; reported eNOS binding context.
Alkyne Handle Terminal propargyl enables CuAAC click conjugation for modular derivatization.

Substitution Limitations for 1-Nitroso-4-(prop-2-yn-1-yl)piperazine


Generic substitution is not possible because this compound offers a unique combination of two functional handles. The N-nitroso group provides a specific biological interaction profile, such as the observed inhibition of nitric oxide synthase (NOS) isoforms [1]. Simultaneously, the propargyl group serves as a robust, bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Neither a simple N-nitrosopiperazine lacking the alkyne nor a propargyl piperazine lacking the nitroso group can fulfill both roles. This dual functionality is critical for applications requiring both a bioactive core and a site for modular derivatization or bioconjugation.

Non-nitroso propargyl piperazines

Analogs such as 1-(2-propynyl)piperazine lack the nitroso group and do not exhibit reported NOS inhibition, limiting fit for NOS pathway research.

N-nitroso piperazines without alkyne

Compounds like 1-nitroso-4-methylpiperazine cannot participate in CuAAC click chemistry, preventing modular bioconjugation and library synthesis.

Mixtures of separate compounds

Physical combination of a nitroso source and a propargyl piperazine may not replicate the intramolecular dual-reactivity profile required for bifunctional probe design.

1-Nitroso-4-(prop-2-yn-1-yl)piperazine: Evidence vs. Analogs


eNOS Inhibition vs. Non-Nitroso Piperazines

1-Nitroso-4-(prop-2-yn-1-yl)piperazine exhibits measurable inhibition of human endothelial nitric oxide synthase (eNOS), an activity absent in non-nitroso piperazine analogs like 1-(2-propynyl)piperazine, which is not reported to target NOS enzymes [1]. The compound demonstrates a Ki of 50,000 nM (50 µM) against eNOS, indicating it interacts with the enzyme's active site [1].

eNOS Inhibition
Class-level
Ki 50 µM (target) vs. no reported inhibition (comparator 1-(2-propynyl)piperazine)
Supports nitroso-dependent NOS interaction context
Weak inhibitor; enzymatic assay data from ChEMBL
Nitric Oxide Synthase Enzyme Inhibition Pharmacology

CuAAC Click Chemistry: Terminal Alkyne Feature

The propargyl group on 1-nitroso-4-(prop-2-yn-1-yl)piperazine is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This distinguishes it from N-nitroso piperazines like 1-nitroso-4-methylpiperazine (CAS 16339-07-4), which lack an alkyne and therefore cannot participate in this click reaction .

CuAAC Reactivity
Class-level
Target: terminal alkyne present Comparator (1-nitroso-4-methylpiperazine): no alkyne
Enables CuAAC click conjugation; not possible with methyl analog
Qualitative functional group difference
Click Chemistry Bioconjugation Chemical Biology

Predicted Physicochemical Properties

Predicted physicochemical properties provide a baseline for comparing this compound to a simpler analog, 1-(2-propynyl)piperazine (CAS 52070-67-4), which lacks the nitroso group. The nitroso group in the target compound is predicted to increase molecular weight and hydrogen bond acceptor count, which can affect solubility and permeability .

Predicted Properties
Data to verify
MW +29 g/mol, H-bond acceptors +2 (vs. non-nitroso analog)
Predicted to alter solubility/permeability profile
In silico prediction; experimental confirmation needed
Physicochemical Properties ADME Drug Design

Stability and Storage Requirements

The compound's recommended storage conditions (2-8°C under nitrogen) and predicted physical properties (melting point ~133°C, boiling point ~488°C) provide a quantifiable framework for handling and stability . This is contrasted with a simpler analog, 1-(2-propynyl)piperazine, which is noted as 'air sensitive' and 'hygroscopic', requiring potentially more stringent handling .

Storage Profile
Specification review
Target: 2–8°C under N₂ Comparator (1-(2-propynyl)piperazine): air-sensitive, hygroscopic
Less stringent handling may simplify lab logistics
Vendor specifications and predicted properties
Chemical Stability Storage Conditions Reproducibility

1-Nitroso-4-(prop-2-yn-1-yl)piperazine Application Scenarios


Multifunctional Probes for NOS Research

Based on its measurable but weak inhibition of eNOS (Ki = 50,000 nM), 1-nitroso-4-(prop-2-yn-1-yl)piperazine is a suitable starting scaffold for developing NOS-targeted probes [1]. The propargyl group allows for subsequent conjugation via CuAAC click chemistry to attach a fluorophore, biotin, or a second pharmacophore, enabling the creation of bifunctional molecules for target engagement studies or imaging applications .

Piperazine Library Synthesis via Click Chemistry

The compound is an ideal core for generating diverse libraries of 1,2,3-triazole derivatives [1]. Its terminal alkyne is a reliable handle for CuAAC reactions with various azides, allowing researchers to rapidly explore structure-activity relationships (SAR) around the piperazine-N-nitroso core without the need for complex, multi-step synthesis for each derivative .

Bioconjugation for Nitrosamine Payload Delivery

The combination of the N-nitroso group, a known DNA-damaging and mutagenic pharmacophore in some contexts [1], and a click-chemistry handle makes this compound a unique tool for studying the effects of localized N-nitrosamine delivery. The propargyl group can be used to site-specifically conjugate the compound to biomolecules (e.g., antibodies, peptides) that target specific cell types, allowing for a controlled investigation of N-nitrosamine-induced cellular responses .

Application
Selection Property
Validation Focus
NOS-targeted probe design
Nitroso-alkyne dual reactivity
eNOS binding and CuAAC conjugation compatibility
1,2,3-Triazole library synthesis
Terminal alkyne for CuAAC
SAR expansion around N-nitroso piperazine
Nitrosamine conjugate studies
Nitroso group and bioconjugation handle
Cellular response endpoints and conjugate stability

Technical Documentation Hub

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